(Z)-N'-Hydroxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1Z)-(hydroxyimino)methyl]-1-[(4-nitrophenyl)methoxy]urea is an organic compound characterized by the presence of a hydroxyimino group, a nitrophenyl group, and a methoxyurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1Z)-(hydroxyimino)methyl]-1-[(4-nitrophenyl)methoxy]urea typically involves the condensation of 4-nitrophenylmethoxyamine with an appropriate isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the purity and stability of the final product. Techniques such as crystallization and recrystallization are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(1Z)-(hydroxyimino)methyl]-1-[(4-nitrophenyl)methoxy]urea undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1Z)-(hydroxyimino)methyl]-1-[(4-nitrophenyl)methoxy]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1Z)-(hydroxyimino)methyl]-1-[(4-nitrophenyl)methoxy]urea involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The nitrophenyl group can undergo redox reactions, affecting cellular processes. The methoxyurea moiety can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(hydroxyimino)methyl]-1,3-dimethylimidazolium iodide
- 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives
Uniqueness
3-[(1Z)-(hydroxyimino)methyl]-1-[(4-nitrophenyl)methoxy]urea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
This compound’s versatility and potential make it a valuable subject of study in multiple scientific disciplines.
Properties
Molecular Formula |
C9H10N4O5 |
---|---|
Molecular Weight |
254.20 g/mol |
IUPAC Name |
1-[(Z)-hydroxyiminomethyl]-3-[(4-nitrophenyl)methoxy]urea |
InChI |
InChI=1S/C9H10N4O5/c14-9(10-6-11-15)12-18-5-7-1-3-8(4-2-7)13(16)17/h1-4,6,15H,5H2,(H2,10,11,12,14) |
InChI Key |
NWQPZHYPJOXCED-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CONC(=O)N/C=N\O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CONC(=O)NC=NO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.